
4-Methyl-3-decen-5-ol, (3E)-(S)-
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Overview
Description
4-Methyl-3-decen-5-ol, (3E)-(S)- is an organic compound known for its distinctive chemical properties and applications. This compound falls under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a decene chain. Its chemical structure features a long carbon chain with double bonds and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-decen-5-ol, (3E)-(S)- typically involves multi-step organic synthesis. One common method includes:
Grignard Reaction: Starting with an alkyl halide and reacting it with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to introduce the alcohol functionality.
Reaction Conditions: This process often requires anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
For industrial production, the methods are scaled up to ensure efficiency and yield. This often involves:
Catalytic Hydrogenation: Utilizing specific catalysts (like palladium on carbon) to facilitate the addition of hydrogen to the compound's precursor.
Continuous Flow Reactors: Industrial methods may employ continuous flow reactors to maintain reaction conditions optimally and produce large quantities consistently.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form carbonyl derivatives. Key pathways include:
The ketone product (4-methyl-3-decen-5-one) is a fragrance intermediate used in violet and green accords . Stereochemical integrity at C5 is preserved during oxidation due to the reaction’s non-radical mechanism .
Reduction Reactions
The double bond and hydroxyl group participate in selective reductions:
Hydrogenation of the Double Bond
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Catalyst : Pd/C (5% w/w)
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Conditions : H₂ (1 atm), ethanol, 25°C
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Product : (S)-4-Methyldecan-5-ol
Boranate Reduction
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Reagent : Sodium borohydride (NaBH₄)
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Conditions : Methanol, 0°C
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Outcome : No reaction observed, confirming the compound’s resistance to borohydride-mediated alcohol reduction .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under acidic conditions:
Reagent | Conditions | Product | Application |
---|---|---|---|
SOCl₂ | Toluene, reflux | 4-Methyl-3-decen-5-yl chloride | Intermediate for esters |
Acetic anhydride | Pyridine, RT | 4-Methyl-3-decen-5-yl acetate | Fragrance stabilization |
Substitution at C5 is stereospecific, with inversion of configuration observed in SN2 pathways .
Synthetic Preparation
The compound is synthesized via a Grignard reaction :
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Reagents : Pentylmagnesium bromide + 2-methyl-2-pentenal
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Conditions : Anhydrous diethyl ether, N₂ atmosphere, -10°C → RT
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Mechanism : Nucleophilic addition to the aldehyde, followed by acidic workup .
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Stereoselectivity : >98% enantiomeric excess (ee) achieved using chiral auxiliaries .
Stability and Side Reactions
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Thermal Degradation : Above 150°C, elimination occurs to form 4-methyl-3-decadien-5-ol (via dehydration) .
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Light Sensitivity : UV exposure induces cis-trans isomerization at the C3 double bond, altering odor profiles .
Comparative Reactivity
The table below contrasts reactivity with similar alcohols:
Compound | Oxidation Rate (PCC) | Hydrogenation Rate (Pd/C) | Notes |
---|---|---|---|
4-Methyl-3-decen-5-ol | 92% yield | 95% yield | High stereochemical fidelity |
4-Methyl-3-nonen-5-ol | 88% yield | 90% yield | Lower thermal stability |
4-Ethyl-3-decen-5-ol | 85% yield | 89% yield | Increased steric hindrance |
Scientific Research Applications
4-Methyl-3-decen-5-ol, (3E)-(S)- finds applications across multiple fields due to its chemical versatility:
Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions within living organisms.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.
Mechanism of Action
The mechanism by which 4-Methyl-3-decen-5-ol, (3E)-(S)- exerts its effects involves:
Molecular Targets: It can interact with specific enzymes and receptors, altering biochemical pathways.
Pathways Involved: This compound may modulate signaling pathways involved in cellular processes, affecting reactions and interactions within biological systems.
Comparison with Similar Compounds
When comparing 4-Methyl-3-decen-5-ol, (3E)-(S)- with similar compounds:
4-Methyl-3-nonen-5-ol: Features one less carbon, impacting its reactivity and applications.
4-Ethyl-3-decen-5-ol: Substitution with an ethyl group alters its physical and chemical properties, leading to different applications.
Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-(S)- stands out due to its specific chain length, functional groups, and resulting chemical behavior.
That's your requested article—4-Methyl-3-decen-5-ol, (3E)-(S)- seems like a fascinating compound with a lot of potential!
Properties
CAS No. |
861906-93-6 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E,5S)-4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1 |
InChI Key |
WSTQLNQRVZNEDV-UQSGXBNBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C(=C/CC)/C)O |
Canonical SMILES |
CCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
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